molecular formula C26H24N4O3S B4835690 2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide

2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B4835690
M. Wt: 472.6 g/mol
InChI Key: SURJLUROENGXQJ-UHFFFAOYSA-N
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Description

2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[84003,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media . Industrial production methods may involve similar multicomponent reactions with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of phenyl and sulfanyl groups allows for oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar compounds include other triazatricyclo derivatives and sulfanyl-substituted acetamides. What sets 2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide apart is its unique combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Similar compounds include:

These compounds share some structural features but differ in their specific functional groups and overall molecular architecture.

Properties

IUPAC Name

2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-26(2)14-21-17(15-33-26)13-20-23(28-21)29-25(30(24(20)32)19-11-7-4-8-12-19)34-16-22(31)27-18-9-5-3-6-10-18/h3-13H,14-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURJLUROENGXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-phenylacetamide

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